

Application of Pentadecanoic Acid-d2 in Human Plasma Sample Analysis

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Compound of Interest

Compound Name: Pentadecanoic acid-d2

Cat. No.: B15570794

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Introduction

Pentadecanoic acid (C15:0) is a saturated odd-chain fatty acid that has garnered increasing interest in the scientific community. Historically considered a minor fatty acid in humans and primarily used as an internal standard in fatty acid analysis due to its low endogenous concentrations, recent studies have highlighted its potential as a biomarker for dairy fat intake and its association with various health outcomes.^{[1][2][3][4][5][6]} Higher circulating levels of C15:0 have been linked to a reduced risk of type 2 diabetes, cardiovascular disease, and other metabolic disorders.^{[1][2][4][5][7]} This has necessitated the development of accurate and robust analytical methods for its quantification in human plasma.

Stable isotope-labeled internal standards are crucial for correcting variations in sample preparation and analytical detection, ensuring high accuracy and precision in quantitative mass spectrometry-based assays.^{[8][9][10]} **Pentadecanoic acid-d2** (C15:0-d2), a deuterated analog of pentadecanoic acid, serves as an ideal internal standard for the quantification of endogenous pentadecanoic acid in human plasma samples. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation, thus effectively compensating for any sample loss or matrix effects.^[11]

This application note provides a detailed protocol for the analysis of pentadecanoic acid in human plasma using **Pentadecanoic acid-d2** as an internal standard, employing gas

chromatography-mass spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes the typical quantitative performance of a validated GC-MS method for the analysis of pentadecanoic acid in human plasma using **Pentadecanoic acid-d2** as an internal standard.

Parameter	Typical Value
Linearity (r^2)	> 0.998
Limit of Quantification (LOQ)	0.2 $\mu\text{mol/L}$
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 15%
Accuracy (% Recovery)	90 - 110%
Mean Plasma Concentration	~0.5 - 5 $\mu\text{mol/L}$

Note: These values are representative and may vary depending on the specific instrumentation, reagents, and laboratory conditions.

Experimental Protocols

Materials and Reagents

- Human plasma (collected in EDTA or heparin tubes)
- Pentadecanoic acid-d2** (internal standard)
- Pentadecanoic acid (analytical standard)
- Methanol (HPLC grade)
- Chloroform (HPLC grade)
- Iso-octane (HPLC grade)

- Hydrochloric acid (HCl)
- Potassium hydroxide (KOH)
- Pentafluorobenzyl bromide (PFB-Br)
- N,N-Diisopropylethylamine (DIPEA)
- Acetonitrile (HPLC grade)
- Nitrogen gas (high purity)
- Deionized water

Equipment

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Centrifuge
- Vortex mixer
- Evaporator (e.g., SpeedVac or nitrogen evaporator)
- Glass test tubes
- Pipettes

Standard Solution Preparation

- Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL stock solution of **Pentadecanoic acid-d2** in methanol.
- Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with methanol to a final concentration of 10 µg/mL.
- Calibration Standard Stock Solution: Prepare a 1 mg/mL stock solution of pentadecanoic acid in methanol.

- Calibration Curve Standards: Prepare a series of calibration standards by spiking appropriate amounts of the calibration standard stock solution into a surrogate matrix (e.g., fatty acid-free plasma or saline) to achieve a concentration range covering the expected physiological levels of pentadecanoic acid in human plasma.

Sample Preparation (Total Fatty Acid Analysis)

- Sample Aliquoting: To a glass test tube, add 100 μL of human plasma.
- Internal Standard Spiking: Add 10 μL of the IS Working Solution (10 $\mu\text{g/mL}$ **Pentadecanoic acid-d2**) to the plasma sample. Vortex briefly.
- Hydrolysis (Base): Add 1 mL of 0.5 M methanolic KOH. Vortex and incubate at 60°C for 30 minutes to hydrolyze the esterified fatty acids.
- Acidification: After cooling to room temperature, add 200 μL of 6 M HCl to acidify the mixture (pH < 2). Vortex.
- Extraction: Add 2 mL of iso-octane to the tube. Vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 5 minutes to separate the phases.
- Solvent Transfer: Carefully transfer the upper organic layer (iso-octane) to a clean glass tube.
- Repeat Extraction: Repeat the extraction step with another 2 mL of iso-octane and combine the organic layers.
- Evaporation: Evaporate the combined organic extracts to dryness under a stream of nitrogen or using a SpeedVac.
- Derivatization: To the dried residue, add 50 μL of 1% PFB-Br in acetonitrile and 50 μL of 1% DIPEA in acetonitrile.[\[12\]](#) Incubate at room temperature for 20 minutes.[\[12\]](#)
- Final Evaporation: Evaporate the derivatization reagents to dryness under a stream of nitrogen.
- Reconstitution: Reconstitute the dried derivative in 100 μL of iso-octane for GC-MS analysis.

GC-MS Analysis

- Gas Chromatograph: Agilent 7890B GC System (or equivalent)
- Column: DB-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent
- Injection Volume: 1 μ L
- Inlet Temperature: 250°C
- Oven Program:
 - Initial temperature: 100°C, hold for 1 min
 - Ramp: 10°C/min to 250°C, hold for 10 min
- Carrier Gas: Helium at a constant flow of 1 mL/min
- Mass Spectrometer: Agilent 5977B MSD (or equivalent)
- Ionization Mode: Electron Ionization (EI)
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Acquisition Mode: Selected Ion Monitoring (SIM)
 - Pentadecanoic acid-PFB ester (m/z): [M-PFB]- (e.g., 241.2 for the unlabeled)
 - **Pentadecanoic acid-d2**-PFB ester (m/z): [M-PFB]- (e.g., 243.2 for the labeled)

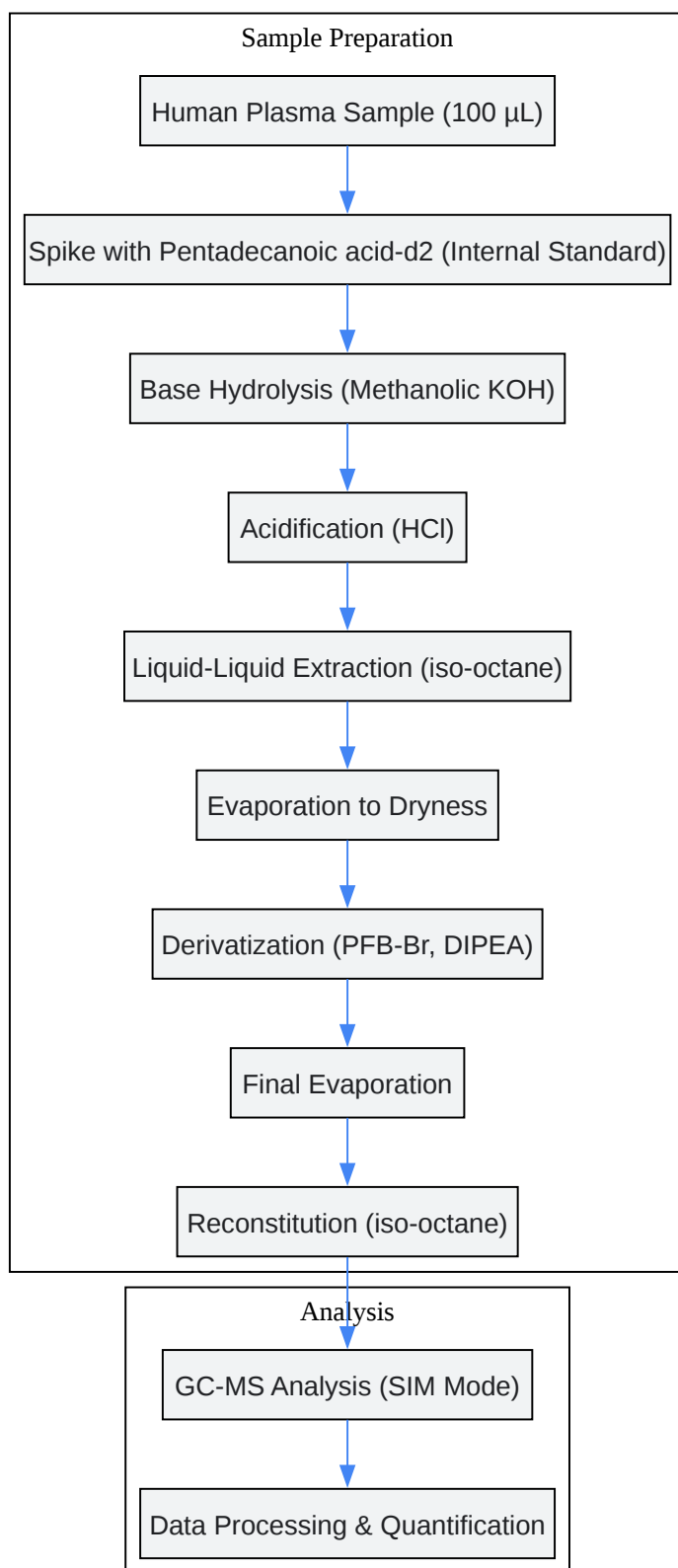
(Note: The specific m/z values should be confirmed by analyzing the individual standards.)

Data Analysis

Construct a calibration curve by plotting the ratio of the peak area of the pentadecanoic acid derivative to the peak area of the **Pentadecanoic acid-d2** derivative against the concentration

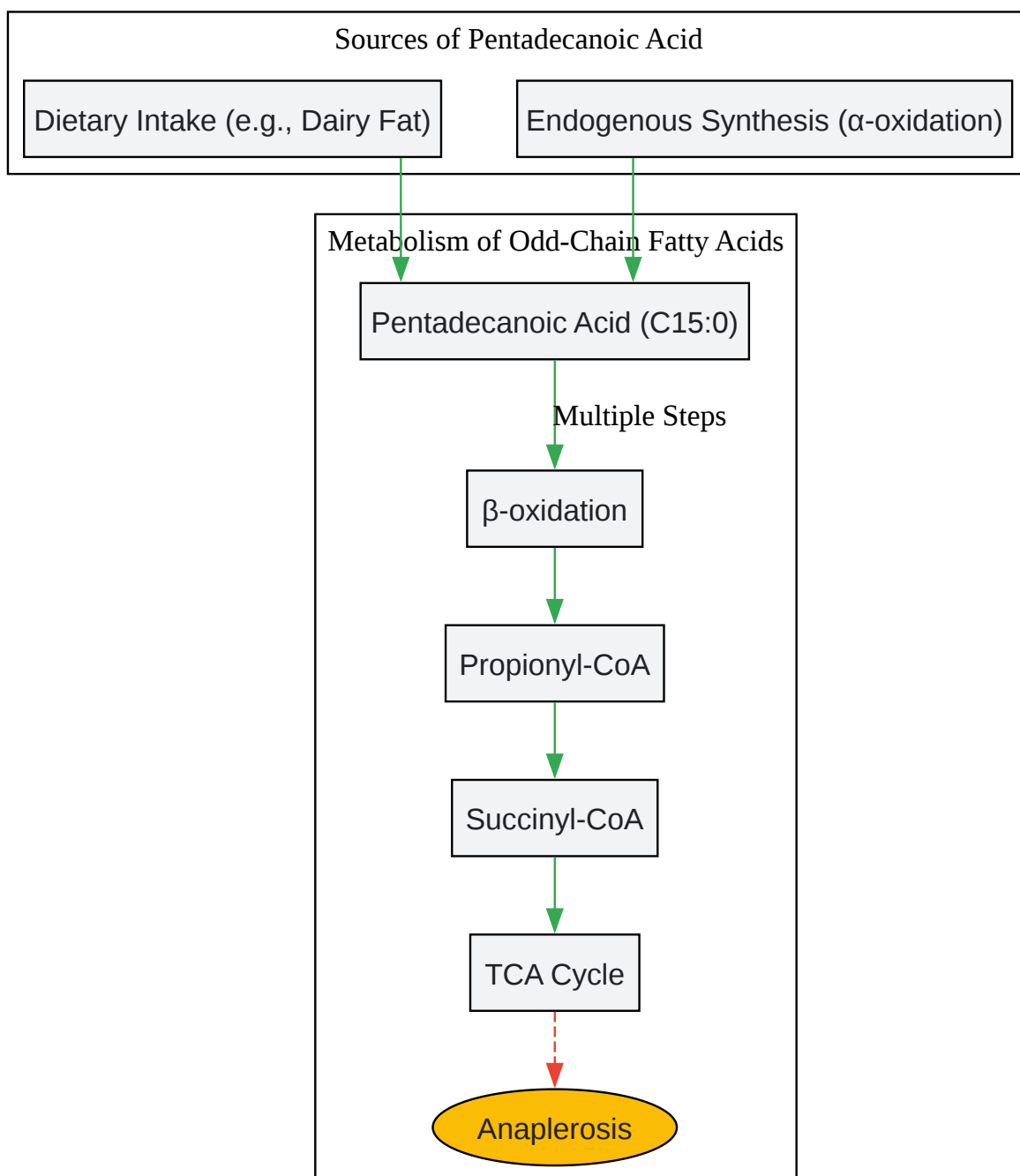
of the calibration standards. Determine the concentration of pentadecanoic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

Diagrams



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Caption: Experimental workflow for the quantification of pentadecanoic acid in human plasma.



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Caption: Simplified metabolic pathway of pentadecanoic acid.

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